molecular formula C13H17NO4 B14578219 Methyl 6-(4-nitrophenyl)hexanoate CAS No. 61346-09-6

Methyl 6-(4-nitrophenyl)hexanoate

Cat. No.: B14578219
CAS No.: 61346-09-6
M. Wt: 251.28 g/mol
InChI Key: UUJUVWFDDODYAQ-UHFFFAOYSA-N
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Description

Methyl 6-(4-nitrophenyl)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-nitrophenyl)hexanoate typically involves the esterification of 6-(4-nitrophenyl)hexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-nitrophenyl)hexanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products

    Reduction: Methyl 6-(4-aminophenyl)hexanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(4-nitrophenyl)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(4-nitrophenyl)hexanoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis in the presence of enzymes or acidic conditions. These interactions can lead to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(4-nitrophenyl)hexanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other esters that lack such functional groups.

Properties

CAS No.

61346-09-6

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 6-(4-nitrophenyl)hexanoate

InChI

InChI=1S/C13H17NO4/c1-18-13(15)6-4-2-3-5-11-7-9-12(10-8-11)14(16)17/h7-10H,2-6H2,1H3

InChI Key

UUJUVWFDDODYAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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